2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound that features both hydroxy and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylamine derivative, which is then reacted with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino groups may produce primary or secondary amines.
Scientific Research Applications
2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with molecular targets through its hydroxy and amino groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules, influencing their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Hydroxypropyl)amino)-4-(phenylamino)-4-oxobutanoic acid
- 2-((3-Hydroxypropyl)amino)-4-(benzylamino)-4-oxobutanoic acid
Uniqueness
What sets 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid apart from similar compounds is the presence of the naphthalen-1-yl group. This aromatic moiety can significantly influence the compound’s chemical properties, such as its ability to participate in π-π interactions, which can be crucial in certain biological and material science applications.
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-10-4-9-18-15(17(22)23)11-16(21)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15,18,20H,4,9-11H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFVUDLSGJYNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.